molecular formula C8H6ClN3O2 B13015995 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13015995
M. Wt: 211.60 g/mol
InChI Key: NVNBYUGYVFGYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as ketones or aldehydes.

    Reduction Products: Reduced forms such as alcohols or amines.

    Condensation Products: Esters or amides formed from the carboxylic acid group.

Mechanism of Action

The mechanism of action of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine and methyl groups, along with the carboxylic acid, contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
  • 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Uniqueness

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group at the 3rd position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,1H3,(H,13,14)

InChI Key

NVNBYUGYVFGYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.